5-Methoxy-3,3-dimethylpentanenitrile
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Overview
Description
5-Methoxy-3,3-dimethylpentanenitrile is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is characterized by the presence of a methoxy group attached to a pentanenitrile backbone, with two methyl groups at the third carbon position. This compound is used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-3,3-dimethylpentanenitrile are the serotonin receptors, specifically the 5-HT1AR and 5-HT2AR . These receptors play a crucial role in the regulation of mood, anxiety, and sleep, among other functions .
Mode of Action
This compound interacts with its targets by binding to the serotonin receptors. The compound exhibits selectivity for 5-HT1AR over 5-HT2AR . The interaction with these receptors leads to changes in neuronal signaling and neurotransmitter release .
Biochemical Pathways
The compound affects the serotonin signaling pathway. Upon binding to the serotonin receptors, it can modulate the release of serotonin, a neurotransmitter that plays a key role in mood regulation and other cognitive functions .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neuronal signaling and neurotransmitter release. These changes can lead to alterations in mood, perception, and cognition .
Preparation Methods
The synthesis of 5-Methoxy-3,3-dimethylpentanenitrile involves several steps. One common method includes the reaction of 3,3-dimethylbutanenitrile with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Methoxy-3,3-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or sodium methoxide.
Scientific Research Applications
5-Methoxy-3,3-dimethylpentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and toxicological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Methoxy-3,3-dimethylpentanenitrile can be compared with other similar compounds, such as:
3,3-Dimethylbutanenitrile: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxy-3-methylpentanenitrile: Has only one methyl group at the third carbon position, leading to variations in its chemical behavior.
5-Methoxy-3,3-dimethylhexanenitrile: Contains an additional carbon in the backbone, affecting its physical and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methoxy-3,3-dimethylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,4-6-9)5-7-10-3/h4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPYGZIDOANHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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